molecular formula C14H15F2NO2S B7345371 CID 136585400

CID 136585400

Cat. No.: B7345371
M. Wt: 299.34 g/mol
InChI Key: CUNCZZWYXVQEMW-STQMWFEESA-N
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Description

No data on CID 136585400 is present in the provided evidence. PubChem entries typically include molecular formulas, structural data, and biological activities, but none of this information is accessible here .

Properties

InChI

InChI=1S/C14H15F2NO2S/c1-2-3-9-17-20(18,19)10-12-13(14(12,15)16)11-7-5-4-6-8-11/h3-8,12-13,17H,1,9-10H2/t12-,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNCZZWYXVQEMW-STQMWFEESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=CCNS(=O)(=O)CC1C(C1(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C=CCNS(=O)(=O)C[C@H]1[C@@H](C1(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

However, the evidence highlights methodologies for comparing structurally or functionally similar compounds:

Key Methodological Insights from Evidence

  • Structural Overlays : uses 3D structural overlays to compare substrates and inhibitors like taurocholic acid (CID 6675) and betulin derivatives (e.g., CID 72326). Such overlays could theoretically apply to CID 136585400 if structural data were available .
  • Physicochemical Properties : –15 emphasize comparing molecular weight, polarity (TPSA), solubility, and bioactivity (e.g., CYP inhibition). For example:
    • CID 1033610-45-5: Molecular weight 218.05, TPSA 31.35 Ų, soluble in aqueous solutions .
    • CID 20358-06-9: Molecular weight 168.19, TPSA 67.15 Ų, moderate solubility .
  • Spectral Data : –12 stress the need for NMR, HRMS, and elemental analysis to confirm structural similarities.

Proposed Comparison Framework (Hypothetical)

Property This compound Analog 1 Analog 2
Molecular Weight N/A 218.05 168.19
TPSA (Ų) N/A 31.35 67.15
Solubility (mg/mL) N/A 0.864 0.249
Bioactivity (e.g., CYP Inhibition) N/A CYP1A2 CYP1A2

Critical Analysis of Evidence Limitations

  • Absence of this compound: None of the evidence documents reference this compound, making it impossible to extract structural, functional, or comparative data.
  • Methodological Relevance: and demonstrate workflows for comparing substrates/inhibitors (e.g., 3D overlays, bioactivity assays) , but these cannot be applied without baseline data on this compound.
  • Data Gaps : The lack of spectral, synthetic, or bioactivity data for this compound precludes meaningful analysis.

Recommendations for Future Research

Verify the CID: Confirm the correct PubChem ID or chemical nomenclature.

Expand Literature Review : Access specialized databases (e.g., SciFinder, Reaxys) or primary journals for structural/functional data.

Experimental Characterization: If the compound is novel, conduct NMR, MS, and bioassays to enable comparisons.

Q & A

Q. Table 1: Minimum Reporting Standards for this compound Studies

Parameter Details Source
Compound Purity HPLC/GC traces with retention times; elemental analysis data
Spectral Data Full ¹H/¹³C NMR shifts, IR peaks, and HRMS m/z values
Experimental Conditions Temperature, pressure, solvent system, catalyst loading
Statistical Methods p-values, confidence intervals, software (e.g., GraphPad Prism version)

Q. Table 2: Common Pitfalls in this compound Research

Pitfall Solution
Overlooking stereochemistryUse chiral HPLC or XRD to confirm enantiomeric purity
Inadequate controlsInclude kinetic controls (e.g., reaction quench at t=0)
Poor data archivingDeposit raw data in repositories with DOI links

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